molecular formula C6H6Br3Cl3 B13836029 Tribromotrichlorocyclohexane CAS No. 30554-73-5

Tribromotrichlorocyclohexane

Cat. No.: B13836029
CAS No.: 30554-73-5
M. Wt: 424.2 g/mol
InChI Key: XEWVENACMFDEBQ-UHFFFAOYSA-N
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Description

Tribromotrichlorocyclohexane is a chemical compound with the molecular formula C6H6Br3Cl3 It is a halogenated cyclohexane derivative, characterized by the presence of three bromine atoms and three chlorine atoms attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tribromotrichlorocyclohexane typically involves the halogenation of cyclohexane. The process can be carried out through the following steps:

    Bromination: Cyclohexane is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms into the cyclohexane ring.

    Chlorination: The brominated cyclohexane is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tribromotrichlorocyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize this compound to form cyclohexane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of cyclohexane derivatives with different functional groups.

    Reduction: Formation of less halogenated cyclohexane derivatives.

    Oxidation: Formation of cyclohexane derivatives with oxygen-containing functional groups.

Scientific Research Applications

Tribromotrichlorocyclohexane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tribromotrichlorocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexabromocyclododecane (HBCD): Another brominated flame retardant with a similar structure but different halogenation pattern.

    Tetrabromobisphenol A (TBBPA): A brominated compound used as a flame retardant with different chemical properties.

Uniqueness

Tribromotrichlorocyclohexane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and chlorine atoms makes it versatile for various applications, distinguishing it from other halogenated compounds.

Properties

CAS No.

30554-73-5

Molecular Formula

C6H6Br3Cl3

Molecular Weight

424.2 g/mol

IUPAC Name

1,1,2-tribromo-2,3,3-trichlorocyclohexane

InChI

InChI=1S/C6H6Br3Cl3/c7-4(8)2-1-3-5(10,11)6(4,9)12/h1-3H2

InChI Key

XEWVENACMFDEBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)(Br)Br)(Cl)Br)(Cl)Cl

Origin of Product

United States

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